Cas no 882679-07-4 (Pyrido[2,3-d]pyrimidin-2-amine)

Pyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound featuring a fused pyridine and pyrimidine core with an amine functional group at the 2-position. This structure imparts significant versatility in medicinal chemistry and drug development, particularly as a scaffold for kinase inhibitors and other biologically active molecules. Its rigid bicyclic framework enhances binding affinity and selectivity in target interactions. The amine group allows for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship studies. The compound's stability and synthetic accessibility make it a valuable intermediate in pharmaceutical research, particularly for anticancer and anti-inflammatory applications. Its well-defined reactivity profile facilitates efficient modifications in lead optimization processes.
Pyrido[2,3-d]pyrimidin-2-amine structure
882679-07-4 structure
商品名:Pyrido[2,3-d]pyrimidin-2-amine
CAS番号:882679-07-4
MF:C7H6N4
メガワット:146.14934
MDL:MFCD11040206
CID:710338
PubChem ID:53438283

Pyrido[2,3-d]pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • Pyrido[2,3-d]pyrimidin-2-amine
    • 2-pyrido[2,3-d]pyrimidinamine
    • J-524129
    • aminopyrido[2,3-d]pyrimidine
    • DTXSID70701234
    • SCHEMBL5489083
    • AKOS006307556
    • AC7077
    • 2-Aminopyrido[2,3-d]pyrimidine
    • SY202565
    • EN300-216756
    • A842522
    • C7H6N4
    • 882679-07-4
    • FPYGYIZVZZXXBO-UHFFFAOYSA-N
    • MFCD11040206
    • MDL: MFCD11040206
    • インチ: InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11)
    • InChIKey: FPYGYIZVZZXXBO-UHFFFAOYSA-N
    • ほほえんだ: NC1=NC=C2C=CC=NC2=N1

計算された属性

  • せいみつぶんしりょう: 146.05900
  • どういたいしつりょう: 146.059246208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 4
  • トポロジー分子極性表面積: 64.7Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 395.6±34.0 °C at 760 mmHg
  • フラッシュポイント: 221.7±12.9 °C
  • PSA: 64.69000
  • LogP: 1.18820
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Pyrido[2,3-d]pyrimidin-2-amine セキュリティ情報

Pyrido[2,3-d]pyrimidin-2-amine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyrido[2,3-d]pyrimidin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2824-500MG
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
500MG
¥ 3,359.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2824-10G
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
10g
¥ 25,179.00 2023-04-13
Chemenu
CM165068-1g
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
1g
$*** 2023-05-29
Enamine
EN300-216756-5g
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
5g
$3704.0 2023-09-16
Aaron
AR008BFS-100mg
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
100mg
$452.00 2025-03-20
Aaron
AR008BFS-10g
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
10g
$9965.00 2025-01-23
Aaron
AR008BFS-2.5g
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
2.5g
$2602.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2824-250mg
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
250mg
¥2203.0 2024-04-16
A2B Chem LLC
AD86972-1g
Pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
1g
$974.00 2024-04-19
1PlusChem
1P008B7G-50mg
pyrido[2,3-d]pyrimidin-2-amine
882679-07-4 95%
50mg
$267.00 2025-03-29

Pyrido[2,3-d]pyrimidin-2-amineに関する追加情報

Recent Advances in Pyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-07-4) Research: A Comprehensive Review

Pyrido[2,3-d]pyrimidin-2-amine (CAS: 882679-07-4) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This heterocyclic compound, characterized by its fused pyridine and pyrimidine rings, exhibits significant potential in modulating key signaling pathways involved in cell proliferation and survival. Recent studies have focused on its structural optimization and biological evaluation, revealing novel therapeutic applications and mechanistic insights.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Pyrido[2,3-d]pyrimidin-2-amine exhibit potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), with IC50 values in the low nanomolar range. The lead compound, bearing the CAS number 882679-07-4, showed remarkable selectivity over other kinases, suggesting its potential as a targeted therapy for non-small cell lung cancer (NSCLC) and breast cancer. Molecular docking studies revealed that the amine group at the 2-position forms critical hydrogen bonds with the hinge region of the kinase domain, while the pyrido[2,3-d]pyrimidine core contributes to hydrophobic interactions.

Further research has explored the compound's potential in overcoming drug resistance. A 2024 preprint in BioRxiv reported that 882679-07-4 derivatives effectively inhibited the T790M mutant form of EGFR, which is responsible for resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. The study employed structure-activity relationship (SAR) analysis to identify key modifications that enhance binding affinity while maintaining favorable pharmacokinetic properties. Notably, the introduction of a fluorine atom at the 7-position significantly improved metabolic stability without compromising potency.

Beyond oncology, Pyrido[2,3-d]pyrimidin-2-amine derivatives have shown promise in inflammatory diseases. A recent patent application (WO2023124567) disclosed compounds based on this scaffold as potent JAK3 (Janus Kinase 3) inhibitors, with potential applications in autoimmune disorders such as rheumatoid arthritis and psoriasis. The 882679-07-4 core structure was found to occupy the ATP-binding pocket of JAK3 with high specificity, offering advantages over pan-JAK inhibitors in terms of reduced side effects.

Synthetic methodologies for Pyrido[2,3-d]pyrimidin-2-amine have also advanced significantly. A 2023 publication in Organic Letters described a novel one-pot synthesis route for 882679-07-4 derivatives using microwave-assisted cyclization, achieving yields of over 85% with excellent purity. This green chemistry approach reduces reaction times from hours to minutes and minimizes waste generation, addressing key challenges in scale-up production for preclinical studies.

In conclusion, recent research on Pyrido[2,3-d]pyrimidin-2-amine (882679-07-4) highlights its versatility as a privileged structure in drug discovery. The compound's ability to target multiple disease-relevant kinases, combined with improved synthetic accessibility, positions it as a valuable template for developing next-generation therapeutics. Future directions may include exploration of its applications in neurodegenerative diseases and infectious diseases, as well as further optimization of its drug-like properties through computational modeling and high-throughput screening approaches.

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